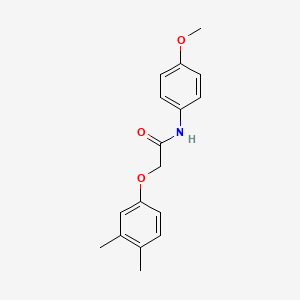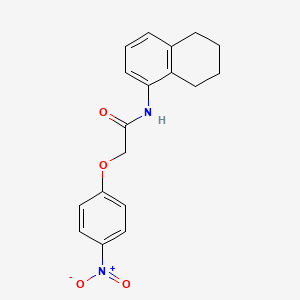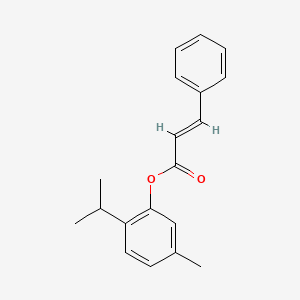![molecular formula C20H11ClFNO4S B5811220 3-chloro-2-{[(4-fluorophenyl)amino]carbonyl}-1-benzothien-6-yl 2-furoate](/img/structure/B5811220.png)
3-chloro-2-{[(4-fluorophenyl)amino]carbonyl}-1-benzothien-6-yl 2-furoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-2-{[(4-fluorophenyl)amino]carbonyl}-1-benzothien-6-yl 2-furoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a member of the benzothiophene family and possesses unique chemical properties, making it a valuable compound for research purposes.
Mecanismo De Acción
The mechanism of action of 3-chloro-2-{[(4-fluorophenyl)amino]carbonyl}-1-benzothien-6-yl 2-furoate is not fully understood. However, studies have suggested that the compound may inhibit the growth of cancer cells by inducing apoptosis, which is a form of programmed cell death. The compound may also reduce inflammation by inhibiting the production of inflammatory cytokines.
Biochemical and Physiological Effects:
3-chloro-2-{[(4-fluorophenyl)amino]carbonyl}-1-benzothien-6-yl 2-furoate has been shown to have several biochemical and physiological effects. In vitro studies have shown that the compound inhibits the growth of cancer cells and reduces inflammation. Animal studies have also shown that the compound has a low toxicity profile, indicating that it may be safe for use in humans. However, further studies are needed to determine the full extent of the compound's biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-chloro-2-{[(4-fluorophenyl)amino]carbonyl}-1-benzothien-6-yl 2-furoate is its potential as a photosensitizer in photodynamic therapy. The compound has been shown to have a high phototoxicity, which means that it can be activated by light to produce reactive oxygen species that can kill cancer cells. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-chloro-2-{[(4-fluorophenyl)amino]carbonyl}-1-benzothien-6-yl 2-furoate. One direction is to further investigate the compound's anticancer properties and its potential as a photosensitizer in photodynamic therapy. Another direction is to study the compound's anti-inflammatory properties and its potential use in treating inflammatory diseases. Additionally, future research could focus on improving the compound's solubility in water to make it more usable in experiments.
Métodos De Síntesis
The synthesis of 3-chloro-2-{[(4-fluorophenyl)amino]carbonyl}-1-benzothien-6-yl 2-furoate involves a multi-step process. The first step involves the reaction of 2-furoic acid with thionyl chloride, which results in the formation of 2-chloro-2-furoic acid. The second step involves the reaction of 2-chloro-2-furoic acid with 3-chloro-2-aminobenzothiophene, which results in the formation of 3-chloro-2-{[(2-furoyl)amino]carbonyl}-1-benzothien-6-yl chloride. The final step involves the reaction of 3-chloro-2-{[(2-furoyl)amino]carbonyl}-1-benzothien-6-yl chloride with 4-fluoroaniline, which results in the formation of 3-chloro-2-{[(4-fluorophenyl)amino]carbonyl}-1-benzothien-6-yl 2-furoate.
Aplicaciones Científicas De Investigación
3-chloro-2-{[(4-fluorophenyl)amino]carbonyl}-1-benzothien-6-yl 2-furoate has potential applications in various fields of scientific research. The compound has been studied for its anticancer properties, and it has been found to inhibit the growth of cancer cells in vitro. The compound has also been studied for its anti-inflammatory properties, and it has been found to reduce inflammation in animal models. Additionally, the compound has been studied for its potential use as a photosensitizer in photodynamic therapy, which is a form of cancer treatment that uses light to activate a photosensitizing agent.
Propiedades
IUPAC Name |
[3-chloro-2-[(4-fluorophenyl)carbamoyl]-1-benzothiophen-6-yl] furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClFNO4S/c21-17-14-8-7-13(27-20(25)15-2-1-9-26-15)10-16(14)28-18(17)19(24)23-12-5-3-11(22)4-6-12/h1-10H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKODGYTNJBIHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)OC2=CC3=C(C=C2)C(=C(S3)C(=O)NC4=CC=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClFNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-[(4-fluorophenyl)carbamoyl]-1-benzothiophen-6-yl furan-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[5-(3,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5811139.png)
![methyl 4-{[4-(4-fluorophenyl)-4-oxobutanoyl]amino}benzoate](/img/structure/B5811141.png)

![3-ethoxy-N-{3-[(isobutylamino)carbonyl]phenyl}benzamide](/img/structure/B5811149.png)

![[1-(1,3-benzodioxol-5-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]malononitrile](/img/structure/B5811176.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5811181.png)




![4-(acetylamino)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5811226.png)
